Triperiden

Description

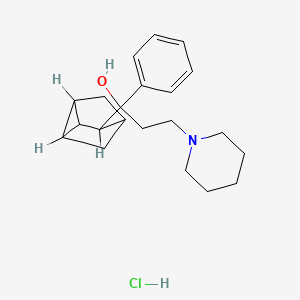

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO.ClH/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20;/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSIZQMXQQXDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932778 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-17-5, 33068-73-4 | |

| Record name | 1-Piperidinepropanol, α-phenyl-α-tricyclo[2.2.1.02,6]hept-3-yl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triperiden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinium, 1,1-dimethyl-4-(diphenylmethoxy)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPERIDEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WJ53288E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Triperiden Against Influenza Virus: A Review of Current Evidence

Disclaimer: Extensive literature searches have not yielded any direct evidence or published research on the mechanism of action of Triperiden specifically against the influenza virus. Triperiden, an anticholinergic agent, is primarily indicated for the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. Its potential as an antiviral agent against influenza has not been established in the scientific literature. This document, therefore, explores hypothetical mechanisms based on the known pharmacology of Triperiden and the influenza virus life cycle, and should be considered speculative in nature.

Introduction

Influenza remains a significant global health threat, necessitating the continued exploration of novel antiviral strategies. While several classes of anti-influenza drugs are available, the emergence of drug-resistant strains underscores the need for new therapeutic agents with distinct mechanisms of action. Triperiden, a synthetic anticholinergic drug, has a long history of use in neurology. This whitepaper considers potential, yet unproven, avenues through which Triperiden or similar compounds might hypothetically exert an anti-influenza effect, providing a framework for future research.

Hypothetical Mechanisms of Action

Given the absence of direct research, we propose several speculative mechanisms by which Triperiden could potentially interfere with the influenza virus life cycle. These are based on its known ability to modulate cellular pathways that the virus may exploit.

Interference with Viral Entry and Endocytosis

Influenza virus entry into host cells is a complex process that often involves endocytosis. The formation and trafficking of endosomes are regulated by various cellular signaling pathways, some of which can be influenced by cholinergic signaling.

Experimental Protocol: Plaque Reduction Assay

A plaque reduction assay would be a primary method to assess the inhibitory effect of Triperiden on influenza virus replication.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

-

Virus Inoculation: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Treatment: After incubation, the inoculum is removed, and the cells are overlaid with agar (B569324) containing varying concentrations of Triperiden.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.

-

Staining and Quantification: The agar overlay is removed, and the cell monolayer is stained with crystal violet. The number of plaques in each well is counted, and the 50% inhibitory concentration (IC50) is calculated.

Hypothetical Data Summary:

| Compound | IC50 (µM) |

| Triperiden | Not Determined |

| Oseltamivir | ~0.01-0.1 |

This table presents hypothetical data for illustrative purposes only.

Figure 1: Hypothetical inhibition of influenza virus entry by Triperiden. This diagram illustrates the speculative blockade of the endocytosis process, a critical step for viral entry into the host cell.

Modulation of Host Signaling Pathways

Viral replication is highly dependent on the host cell's machinery. Influenza virus is known to activate several signaling pathways to its advantage. Triperiden's impact on cholinergic receptors could inadvertently affect these pathways.

Experimental Protocol: Western Blot Analysis of Signaling Proteins

To investigate the effect of Triperiden on virus-induced signaling pathways, the phosphorylation status of key proteins could be examined.

-

Cell Treatment and Infection: A549 cells are pre-treated with Triperiden for 1 hour before being infected with influenza virus.

-

Protein Extraction: At various time points post-infection, cells are lysed, and total protein is extracted.

-

SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for phosphorylated and total forms of signaling proteins (e.g., ERK, Akt).

-

Detection and Analysis: Blots are developed using an enhanced chemiluminescence (ECL) system, and band intensities are quantified to determine the relative levels of protein phosphorylation.

Figure 2: A generalized workflow for assessing the impact of Triperiden on host cell signaling pathways during influenza virus infection using Western blot analysis.

Future Directions and Conclusion

The exploration of Triperiden as an anti-influenza agent is currently a matter of speculation. To ascertain any potential antiviral activity, a systematic investigation is required. This would involve in vitro studies, such as plaque reduction assays and viral yield assays, to determine if Triperiden can inhibit viral replication. Should any inhibitory effect be observed, further studies would be necessary to elucidate the precise mechanism of action, including its effects on viral entry, replication, and host cell signaling pathways.

A Technical Guide to the Anticholinergic Properties of Triperiden and its Analogue Biperiden

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Unveiling the Anticholinergic Profile

Triperiden, also known by its trade name Norakin, is an anticholinergic agent primarily utilized as an anti-Parkinsonism drug.[1][2] Its therapeutic effects are derived from its ability to antagonize muscarinic acetylcholine (B1216132) receptors, thereby modulating cholinergic transmission. While the anticholinergic nature of Triperiden is well-established, a comprehensive review of publicly available research reveals a notable scarcity of specific quantitative binding data for this compound.

In contrast, extensive research has been conducted on Biperiden (B1667296), a close structural analogue of Triperiden.[3][4][5][6][7][8][9][10][11][12][13][14][15] Both compounds share a similar core structure, with the primary distinction lying in the bicyclic moiety attached to the pharmacophore. Specifically, Triperiden possesses a saturated tricyclo[2.2.1.0²,⁶]hept-3-yl group, whereas Biperiden contains a bicyclo[2.2.1]hept-5-en-2-yl group, which includes a double bond.[4][16] Given the structural similarity and the shared therapeutic application as anticholinergic anti-Parkinson's agents, the detailed quantitative data available for Biperiden serves as a valuable surrogate for understanding the likely receptor interaction profile of Triperiden.

This guide will provide a detailed overview of the anticholinergic properties of these compounds, with a focus on the quantitative receptor binding data of Biperiden, detailed experimental protocols relevant to the study of such compounds, and a visualization of the pertinent signaling pathways.

Quantitative Analysis: Muscarinic Receptor Binding Affinities of Biperiden

The affinity of a drug for its receptor is a critical determinant of its potency and potential for off-target effects. For anticholinergic agents, the binding affinity to the five subtypes of muscarinic acetylcholine receptors (M1-M5) is of particular interest. The following table summarizes the inhibitor constant (Ki) values for Biperiden at each of these receptor subtypes, as determined by in vitro radioligand binding assays. Lower Ki values are indicative of higher binding affinity.

| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |

| Biperiden | 0.8 | 5.0 | 3.2 | 1.5 | 4.9 | M1/M4 > M3 > M5 > M2 |

Data compiled from publicly available research.

Experimental Protocols: A Methodological Deep Dive

The determination of the anticholinergic properties and receptor binding affinities of compounds like Triperiden and Biperiden relies on established in vitro and in vivo experimental protocols.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This is the gold standard for determining the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the inhibitor constant (Ki) of a test compound (e.g., Triperiden, Biperiden) for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

A radiolabeled ligand with high affinity for the receptor (e.g., [³H]-N-methylscopolamine).

-

The unlabeled test compound (competitor).

-

Assay buffer (e.g., phosphate-buffered saline).

-

96-well filter plates.

-

Scintillation counter.

Workflow:

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways: The Molecular Mechanism of Anticholinergic Action

Anticholinergic drugs like Triperiden exert their effects by blocking the action of acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate intracellular signaling cascades.

Muscarinic receptors are broadly classified into two main signaling pathways based on the type of G-protein they couple to:

-

Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. This pathway is generally excitatory.

-

Gi/o Pathway (M2, M4 receptors): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in hyperpolarization and an inhibitory effect on neuronal firing and cardiac muscle contraction.

By blocking these signaling pathways, Triperiden and Biperiden reduce the effects of acetylcholine, which is the basis for their therapeutic use in conditions characterized by cholinergic overactivity, such as Parkinson's disease.

Conclusion and Future Directions

Triperiden is a well-established anticholinergic agent. While specific quantitative binding data for Triperiden remains elusive in readily accessible literature, the comprehensive data available for its close structural analogue, Biperiden, provides valuable insights into its likely mechanism of action and receptor affinity profile. The provided experimental protocols offer a clear framework for the further investigation of Triperiden's anticholinergic properties. Future research should focus on conducting direct comparative studies of Triperiden and Biperiden to elucidate the impact of the subtle structural difference on their respective binding affinities and functional activities at the muscarinic receptor subtypes. Such studies would provide a more complete understanding of Triperiden's pharmacological profile and could inform the development of more selective and effective anticholinergic therapies.

References

- 1. medkoo.com [medkoo.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Biperiden - Wikipedia [en.wikipedia.org]

- 4. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. researchgate.net [researchgate.net]

- 8. Biperiden [webbook.nist.gov]

- 9. Biperiden [drugfuture.com]

- 10. biperiden | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Amnesic effects of the anticholinergic drugs, trihexyphenidyl and biperiden: differences in binding properties to the brain muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. No difference in the effect of biperiden and amantadine on parkinsonian- and tardive dyskinesia-type involuntary movements: a double-blind crossover, placebo-controlled study in medicated chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Triperiden free base | C21H29NO | CID 161078 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Antiviral Activity of Norakin (Triperiden): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norakin, the brand name for the anticholinergic drug Triperiden, has demonstrated notable antiviral properties, particularly against influenza viruses. This technical guide provides an in-depth analysis of the existing research on Norakin's antiviral activity. It consolidates quantitative data, outlines experimental methodologies, and visually represents its proposed mechanism of action. The primary antiviral mechanism of Norakin is attributed to its ability to increase the pH of the endosomal compartment, thereby inhibiting the acid-dependent uncoating of enveloped viruses like influenza. This document aims to serve as a comprehensive resource for researchers and professionals in the field of virology and antiviral drug development.

Introduction

Triperiden, commercially known as Norakin, is a synthetic anticholinergic agent primarily used in the management of Parkinson's disease. Beyond its effects on the central nervous system, early research has unveiled its potential as an antiviral agent. Studies have indicated that Norakin exhibits inhibitory activity against several viruses, most notably influenza A and B viruses, as well as measles and Sindbis viruses.[1][2] This guide synthesizes the available scientific literature to provide a detailed understanding of Norakin's antiviral profile.

Mechanism of Action: Inhibition of Viral Uncoating

The predominant mechanism underlying Norakin's antiviral activity against influenza A virus is the disruption of a critical early step in the viral life cycle: uncoating within the host cell.[3] Influenza viruses enter host cells via endocytosis, where they are enclosed in endosomes. The acidic environment of the late endosome (pH 5.0-5.5) is crucial for triggering conformational changes in the viral hemagglutinin (HA) protein, which mediates the fusion of the viral envelope with the endosomal membrane. Simultaneously, the low pH activates the viral M2 ion channel, allowing protons to enter the virion, which destabilizes the viral matrix protein (M1) from the ribonucleoprotein (RNP) complexes, facilitating their release into the cytoplasm.

Norakin is proposed to act as a weak base that accumulates in the acidic endosomal compartment, leading to an increase in the intra-endosomal pH.[3] By raising the pH, Norakin prevents the necessary acid-induced conformational changes in the viral proteins, effectively trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm, thus halting the replication process.

Quantitative Data on Antiviral Activity

The following tables summarize the available quantitative and qualitative data on the antiviral efficacy of Norakin against various viruses. Due to the limited availability of standardized IC50 and EC50 values in the published literature, the data is presented as reported in the original studies.

Table 1: In Vitro Antiviral Activity of Norakin (Triperiden) against Influenza Viruses

| Virus Strain | Cell Line | Concentration | Observed Effect | Reference |

| Influenza A/PR/8/34 (H1N1) | MDCK | 10⁻⁷ M | 10-fold reduction in infectivity. | [3] |

| Influenza A/PR/8/34 (H1N1) | MDCK | 10⁻⁵ M | Infectivity reduced to <1% of control. | [3] |

| Influenza A/FPV/Weybridge | Chick Embryo Fibroblasts | 20 µg/mL | Strong inhibition of primary transcription. | [1] |

| Influenza B/Japan/73 | Chick Embryo Fibroblasts | 20 µg/mL | Strong inhibition of primary transcription. | [1] |

Table 2: Antiviral Activity of Norakin (Triperiden) against Other Viruses

| Virus | Model System | Concentration / Dosage | Observed Effect | Reference |

| Measles Virus | Vero Cells | 2-6 µg/mL | 50% inhibitory concentration (IC50). | |

| Sindbis Virus | ABD2F1 Mice | 2.5 or 5.0 mg/kg (twice daily) | Protection from lethal infection. | [2] |

| Sindbis Virus | BHK 21/C13 Cells | Up to 10 µg/mL | No inhibition of viral replication. | [2] |

| Mengo Virus | Mice | 1.25-50.0 mg/kg | No protective effect. | [2] |

Table 3: Cytotoxicity Data for Norakin (Triperiden)

| Cell Line | Concentration | Observed Effect | Reference |

| MDCK | ≥ 10⁻⁴ M | Cytotoxic effects observed. | [3] |

Experimental Protocols

Detailed experimental protocols from the original studies on Norakin's antiviral activity are not fully available. The following is a representative protocol for an influenza virus infectivity assay based on common virological methods and the information provided in the cited literature.

Representative Protocol: Influenza Virus Infectivity Reduction Assay

Objective: To determine the effect of Norakin on the infectivity of influenza A virus in Madin-Darby canine kidney (MDCK) cells.

Materials:

-

Madin-Darby canine kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza A/PR/8/34 (H1N1) virus stock

-

Norakin (Triperiden) stock solution

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Fixation and permeabilization buffers

-

Primary antibody against influenza A nucleoprotein (NP)

-

Fluorescently labeled secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

-

Drug Preparation: Prepare serial dilutions of Norakin in serum-free DMEM.

-

Infection:

-

Wash the confluent MDCK cell monolayers with PBS.

-

Pre-incubate the cells with the various concentrations of Norakin for 1 hour at 37°C.

-

Infect the cells with influenza A/PR/8/34 (H1N1) at a predetermined multiplicity of infection (MOI) in the presence of the corresponding Norakin dilution.

-

Include a "virus only" control (no drug) and a "cells only" control (no virus, no drug).

-

-

Incubation: Incubate the infected plates for a single replication cycle (e.g., 8-12 hours) at 37°C with 5% CO₂.

-

Immunostaining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Incubate with a primary antibody specific for the influenza A NP.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Data Acquisition and Analysis:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the number of infected cells (fluorescently labeled) relative to the total number of cells (DAPI-stained nuclei) for each drug concentration.

-

Calculate the percentage of infection relative to the "virus only" control.

-

Plot the percentage of infection against the drug concentration to determine the inhibitory effect.

-

Conclusion and Future Perspectives

The available evidence strongly suggests that Norakin (Triperiden) possesses antiviral activity, particularly against influenza viruses, through a mechanism involving the alkalinization of endosomes. This mode of action, which targets a host-cell process essential for viral entry, could potentially have a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.

However, the research on Norakin's antiviral properties is dated, and there is a notable lack of comprehensive, modern virological and pharmacological studies. To fully assess its potential as an antiviral therapeutic, further research is warranted. This should include:

-

Determination of IC50 and EC50 values against a broad range of contemporary and clinically relevant influenza strains, including drug-resistant variants.

-

Elucidation of the precise molecular target of Norakin responsible for the increase in endosomal pH.

-

In-depth studies on its spectrum of activity against other pH-dependent viruses.

-

Preclinical in vivo efficacy and safety studies using modern animal models.

References

- 1. The influence of Norakin on the reproduction of influenza A and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition by Norakin (triperiden) of Sindbis virus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the virostatic Norakin (triperiden) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Triperiden on Endosomal pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the current understanding of Triperiden's effect on endosomal pH. Evidence, primarily from a key in vitro study, indicates that Triperiden, an anticholinergic and antiviral agent, can increase the pH of acidic intracellular compartments. This alkalinizing effect is likely central to its mechanism of action against certain pH-dependent viruses. This document summarizes the available quantitative data, outlines a probable experimental methodology for pH measurement based on contemporaneous techniques, and presents the theoretical signaling pathway of lysosomotropic agents. The information is intended to support further research and drug development efforts related to Triperiden and its potential applications.

Introduction

Triperiden, also known as Norakin, is a synthetic anticholinergic drug primarily used in the management of Parkinson's disease. Beyond its effects on the central nervous system, Triperiden has demonstrated antiviral activity, particularly against influenza A virus. A critical aspect of the lifecycle of many enveloped viruses is the pH-dependent fusion of the viral envelope with the endosomal membrane following endocytosis. This process is contingent on the acidic environment of the late endosome. Agents that can elevate endosomal pH can therefore inhibit viral entry and replication. This guide explores the evidence for Triperiden's role as such an agent.

Quantitative Data on Endosomal pH Alteration

The primary evidence for Triperiden's effect on intracellular pH comes from a study by Ott and Wunderli-Allenspach (1994). Their research on the antiviral mechanism of Triperiden (Norakin) against the A/PR/8/34 (H1N1) influenza strain in Madin-Darby canine kidney (MDCK) cells provided the following key quantitative finding.

Table 1: Effect of Triperiden on Intracellular pH in MDCK Cells

| Treatment Condition | Intracellular pH | Concentration of Triperiden | Reference |

| Control (untreated) | 5.3 | 0 M | [1] |

| Triperiden-treated | ~6.0 | 1 x 10⁻⁵ M | [1] |

This study concluded that the antiviral effect of Triperiden is not due to a direct interaction with the viral hemagglutinin but rather a consequence of the elevation of the pH within the "prelysosomal compartment," thereby inhibiting the acid-activated viral fusion process[1].

Physicochemical Properties and the Lysosomotropic Mechanism

The ability of a compound to accumulate in acidic organelles and raise their pH is characteristic of lysosomotropic agents. These are typically lipophilic weak bases. In the neutral pH of the cytoplasm (around 7.2-7.4), a portion of the weak base is in its uncharged, lipid-soluble form, allowing it to diffuse across the endosomal/lysosomal membrane. Once inside the acidic lumen (pH 4.5-6.0), the compound becomes protonated. This charged form is less membrane-permeable and becomes trapped, leading to its accumulation and a subsequent increase in the organelle's pH.

Table 2: Predicted Physicochemical Properties of Triperiden

| Property | Predicted Value | Method |

| pKa (strongest basic) | 9.0 - 10.0 | Computational Prediction |

| logP | 3.5 - 4.5 | Computational Prediction |

These predicted properties support the hypothesis that Triperiden can act as a lysosomotropic agent.

Experimental Protocols

The exact experimental protocol used by Ott and Wunderli-Allenspach (1994) for intracellular pH measurement is not detailed in the available abstract. However, based on common methodologies of that era for measuring the pH of intracellular compartments, a probable protocol would involve the use of pH-sensitive fluorescent dyes.

Probable Method for Measuring Intracellular pH in MDCK Cells (circa 1994)

Objective: To determine the effect of Triperiden on the pH of acidic intracellular vesicles in MDCK cells.

Materials:

-

Madin-Darby canine kidney (MDCK) cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Triperiden hydrochloride

-

A pH-sensitive fluorescent probe (e.g., FITC-dextran or BCECF-AM)

-

Calibration buffers of known pH containing an ionophore (e.g., nigericin)

-

Fluorescence microscope or a microplate reader with fluorescence capabilities

Procedure:

-

Cell Culture: MDCK cells are cultured in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Loading of pH-sensitive probe:

-

For endosomal pH (using FITC-dextran): Cells are incubated with medium containing FITC-dextran for a defined period to allow for endocytosis. The cells are then washed to remove extracellular probe and incubated in a probe-free medium for a chase period to allow the probe to accumulate in late endosomes/lysosomes.

-

For cytosolic pH (using BCECF-AM): Cells are loaded by incubation with the membrane-permeant dye BCECF-AM, which is cleaved by intracellular esterases to the membrane-impermeant, pH-sensitive BCECF.

-

-

Treatment with Triperiden: The cells loaded with the pH probe are incubated with a medium containing Triperiden at the desired concentration (e.g., 1 x 10⁻⁵ M) or a vehicle control.

-

Fluorescence Measurement: The fluorescence intensity of the probe is measured at two different excitation wavelengths (for ratiometric dyes like BCECF) or a single wavelength (for dyes like FITC), with emission collected at the appropriate wavelength.

-

Calibration Curve: To correlate the measured fluorescence ratio or intensity to an absolute pH value, a calibration curve is generated. The cells are permeabilized to H⁺ using an ionophore like nigericin (B1684572) in the presence of high K⁺ buffers of known pH values. The fluorescence is measured at each pH to create a standard curve.

-

Data Analysis: The fluorescence ratios or intensities from the experimental groups are compared to the calibration curve to determine the intracellular pH.

Signaling Pathways and Logical Relationships

The mechanism by which Triperiden is proposed to affect endosomal pH is through its action as a lysosomotropic agent. The following diagrams illustrate this proposed mechanism and the experimental workflow for its investigation.

Caption: Proposed lysosomotropic mechanism of Triperiden.

References

In Vitro Antiviral Spectrum of Triperiden: A Technical Guide

Introduction

Triperiden, also known as Norakin, is an anticholinergic drug primarily used in the management of Parkinson's disease. Beyond its established neurological applications, in vitro research has revealed its potential as an antiviral agent. This technical guide provides a comprehensive overview of the currently available data on the in vitro antiviral spectrum and mechanism of action of Triperiden. The information is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Quantitative Antiviral Data

The antiviral activity of Triperiden has been quantitatively assessed against several viruses. The following tables summarize the reported efficacy and cytotoxicity data.

Table 1: Antiviral Activity of Triperiden against Influenza Viruses

| Virus Strain | Cell Line | Assay Type | Concentration | Effect |

| Influenza A/PR/8/34 (H1N1) | MDCK | Infectivity Assay | 1 x 10⁻⁷ M | 10-fold reduction in infectivity[1] |

| Influenza A/PR/8/34 (H1N1) | MDCK | Infectivity Assay | 1 x 10⁻⁵ M | >99% reduction in infectivity[1] |

| Influenza A Viruses | Chick Embryo Fibroblast, MDCK, Ehrlich Ascites Tumour Cells | Virus Replication Assay | Not Specified | Inhibition of replication[2] |

| Influenza B Virus | Not Specified | Virus Replication Assay | Not Specified | Active against the virus[2] |

Table 2: Antiviral Activity of Triperiden against Other Viruses

| Virus | Cell Line | Assay Type | 50% Inhibitory Concentration (IC50) |

| Measles Virus | Vero | Virus Replication Assay | 2-6 µg/mL[2] |

Table 3: Cytotoxicity Data for Triperiden

| Cell Line | Assay Type | 50% Cytotoxic Concentration (CC50) | Observation |

| MDCK | Not Specified | ≥ 1 x 10⁻⁴ M | Cytotoxic effects observed at and above this concentration[1] |

Table 4: Viruses Insensitive to Triperiden

| Virus |

| Vaccinia Virus[2] |

| Vesicular Stomatitis Virus[2] |

| Polio Type 1 Virus[2] |

| Herpes Simplex Type 1 Virus[2] |

Mechanism of Action

The primary antiviral mechanism of Triperiden against influenza virus is not a direct interaction with viral proteins but rather a host-targeted effect that disrupts a critical step in the viral entry process.[1]

Triperiden has been shown to be a weak base that accumulates in acidic intracellular compartments, such as the prelysosomal endosomes. This leads to an increase in the luminal pH of these organelles. For influenza virus, entry into the host cell occurs via endocytosis, and the subsequent fusion of the viral envelope with the endosomal membrane is a pH-dependent process, requiring an acidic environment to trigger conformational changes in the viral hemagglutinin (HA) protein.[3]

By raising the endosomal pH, Triperiden prevents the acid-induced conformational changes in HA, thereby inhibiting the fusion of the viral and endosomal membranes and blocking the release of the viral genome into the cytoplasm.[3] Specifically, at a concentration of 10⁻⁵ M, Triperiden was found to raise the intracellular pH in MDCK cells from approximately 5.3 to 6.0.[1]

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the antiviral activity of Triperiden. These are based on standard virological methods and incorporate the specific parameters mentioned in the available literature.

1. Cell Culture and Virus Propagation

-

Cell Lines:

-

MDCK (Madin-Darby Canine Kidney) Cells: Maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Vero (African Green Monkey Kidney) Cells: Cultured under the same conditions as MDCK cells.

-

Chick Embryo Fibroblasts (CEFs): Prepared from 9- to 11-day-old embryonated chicken eggs and maintained in MEM with 5% FBS.

-

-

Virus Strains:

-

Influenza A/PR/8/34 (H1N1) and other Influenza Strains: Propagated in the allantoic cavity of 10-day-old embryonated chicken eggs or in MDCK cells in serum-free MEM containing TPCK-trypsin (1-2 µg/mL).

-

Measles Virus: Propagated in Vero cells. Viral titers are determined by plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

-

2. Antiviral Activity Assay (Plaque Reduction Assay for Influenza Virus)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of Triperiden in serum-free MEM.

-

Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well for 1 hour at 37°C.

-

Treatment: After the adsorption period, remove the virus inoculum and wash the cells.

-

Overlay: Overlay the cell monolayer with a semi-solid medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in 2x MEM) containing the various concentrations of Triperiden and TPCK-trypsin (1 µg/mL).

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.

-

Staining and Counting: Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of Triperiden compared to the virus control (no compound). The EC₅₀ or IC₅₀ value can be determined using regression analysis.

3. Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compound on cell viability.

-

Cell Seeding: Seed MDCK or Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Add serial dilutions of Triperiden to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC₅₀ value is determined using regression analysis.

4. Viral Fusion Assay (Fluorescence Dequenching)

This assay assesses the direct effect of a compound on the fusion of viral envelopes with membranes.

-

Virus Labeling: Label purified influenza virus with a lipophilic fluorescent probe (e.g., octadecylrhodamine B chloride, R18) at a self-quenching concentration.

-

Liposome (B1194612) Preparation: Prepare liposomes containing sialic acid receptors to mimic the host cell membrane.

-

Fusion Reaction: Mix the R18-labeled virus with the liposomes in the presence of various concentrations of Triperiden.

-

pH Trigger: Initiate the fusion reaction by rapidly lowering the pH of the solution to the optimal pH for viral fusion (e.g., pH 5.0).

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a spectrofluorometer. Fusion results in the dilution of the R18 probe into the liposome membrane, leading to dequenching and an increase in fluorescence intensity.

-

Data Analysis: Compare the rate and extent of fluorescence dequenching in the presence of Triperiden to the control without the compound.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for screening and characterizing the in vitro antiviral properties of a compound like Triperiden.

Conclusion

The available in vitro data indicate that Triperiden exhibits a selective antiviral activity primarily against influenza A, influenza B, and measles viruses. Its mechanism of action against influenza virus is well-supported to be the inhibition of endosomal acidification, a critical step for viral entry. Further research would be beneficial to fully elucidate its antiviral spectrum, determine its efficacy against contemporary viral strains, and explore its potential in combination therapies. The detailed protocols and workflows provided in this guide offer a framework for such future investigations.

References

- 1. Repurposing an In Vitro Measles Virus Dissemination Assay for Screening of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

Triperiden Biotransformation and In Vivo Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vivo biotransformation and metabolism of Triperiden. The information presented is synthesized from available scientific literature, with a primary focus on a key study by Haussner et al. (1988) that elucidated the main metabolic pathways in rats. Due to the limited recent research on this specific compound, this guide also incorporates general, yet detailed, experimental protocols and methodologies that represent current standards in drug metabolism studies. The guide is structured to provide a clear understanding of Triperiden's metabolic fate, present the semi-quantitative data available, and offer a framework for potential future research by outlining relevant experimental designs.

In Vivo Biotransformation of Triperiden

The primary route of Triperiden biotransformation in vivo involves oxidative metabolism followed by conjugation. The metabolic processes are concentrated on the piperidine (B6355638) and the tricyclic moieties of the Triperiden molecule. Notably, the phenyl ring does not appear to undergo hydroxylation[1].

The main metabolic pathways identified are:

-

Phase I Metabolism (Oxidation): The initial biotransformation step is the hydroxylation of the piperidine ring and the tricyclic system. This process introduces hydroxyl groups, creating more polar molecules that are more readily excreted or can undergo further metabolism[1]. Six distinct hydroxy metabolites have been isolated and identified[1].

-

Phase II Metabolism (Conjugation): Following hydroxylation, a portion of the Phase I metabolites undergoes conjugation with endogenous molecules. Specifically, 10-20% of the hydroxylated metabolites are further processed to form sulfate (B86663) and/or glucuronide conjugates[1]. This conjugation step significantly increases the water solubility of the metabolites, facilitating their elimination from the body.

Identified In Vivo Metabolites of Triperiden

Following oral administration to male Wistar rats, several metabolites of Triperiden have been identified in both urine and feces. The primary metabolites are hydroxylated derivatives of the parent compound[1].

Table 1: Summary of Identified Triperiden Metabolites and Excretion Data

| Metabolite Class | Description | Relative Abundance | Excretion Route | Reference |

| Unchanged Triperiden | Isomers of the parent drug (1a and 1b) | Present | Urine and Feces | [1] |

| Hydroxy Metabolites | Six distinct metabolites resulting from hydroxylation of the piperidine and tricyclic moieties. | Two main hydroxy metabolites (designated as 2 and 3 in the source) account for >50% of the total excreted products. | Urine and Feces | [1] |

| Conjugated Metabolites | Sulfate and/or glucuronide conjugates of the hydroxy metabolites. | 10-20% of the total metabolites. | Primarily Urine | [1] |

Excretion of Triperiden and its Metabolites

The elimination of Triperiden and its metabolites occurs primarily through the renal pathway. Approximately 70% of the administered dose of Triperiden and its metabolites are excreted in the urine[1]. The remaining portion is eliminated through the feces[1].

Experimental Protocols

In Vivo Animal Study for Metabolite Profiling

This protocol describes a typical in vivo study in rats to identify and quantify metabolites.

Objective: To characterize the metabolic profile of a test compound in a rodent model.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Test compound (Triperiden)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Metabolic cages for separate collection of urine and feces

-

Analytical standards of the parent drug and any known metabolites (if available)

-

Reagents for sample extraction (e.g., solid-phase extraction cartridges, organic solvents)

-

High-performance liquid chromatography (HPLC) system coupled with a high-resolution mass spectrometer (HRMS)

Procedure:

-

Animal Dosing: Administer a single oral dose of Triperiden to the rats. A control group receiving only the vehicle should be included.

-

Sample Collection: House the rats in metabolic cages and collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Sample Preparation:

-

Urine: Centrifuge to remove particulates. A portion may be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites. Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.

-

Feces: Homogenize the fecal samples with a suitable solvent. Extract the metabolites using an appropriate technique (e.g., solvent extraction, pressurized liquid extraction).

-

-

Analytical Method:

-

Develop and validate a sensitive and specific LC-HRMS method for the separation and detection of the parent drug and its potential metabolites.

-

Use a reversed-phase C18 column with a gradient elution program.

-

Employ electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of metabolites.

-

Acquire full-scan MS and data-dependent MS/MS data to facilitate metabolite identification.

-

-

Data Analysis:

-

Process the raw data using metabolite identification software.

-

Identify potential metabolites by comparing the mass spectra of the dosed samples with the control samples and by looking for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

-

Confirm the structure of major metabolites using MS/MS fragmentation patterns and, if possible, by comparison with authentic standards.

-

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines an in vitro experiment to identify the enzymes responsible for the oxidative metabolism of a compound.

Objective: To determine the potential involvement of cytochrome P450 (CYP) enzymes in the metabolism of a test compound.

Materials:

-

Pooled human liver microsomes (HLMs) or rat liver microsomes (RLMs)

-

Test compound (Triperiden)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Specific chemical inhibitors for major CYP isoenzymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)

-

Recombinant human CYP enzymes (optional, for confirmation)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

Procedure:

-

Incubation Setup:

-

Prepare incubation mixtures containing liver microsomes, phosphate buffer, and the test compound.

-

For inhibitor studies, pre-incubate the microsomes with the specific CYP inhibitor before adding the test compound.

-

Include control incubations without the NADPH regenerating system (to assess non-enzymatic degradation) and without the test compound (background).

-

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Analyze the supernatant directly or after further dilution.

-

LC-MS/MS Analysis:

-

Develop a sensitive LC-MS/MS method to quantify the disappearance of the parent drug or the formation of a specific metabolite.

-

Monitor the formation of hydroxy-metabolites.

-

-

Data Analysis:

-

Calculate the rate of metabolism in the absence and presence of each inhibitor.

-

A significant reduction in the metabolic rate in the presence of a specific inhibitor suggests the involvement of that particular CYP isoenzyme.

-

If using recombinant enzymes, compare the metabolic activity of each individual CYP isoenzyme towards the test compound.

-

References

An In-depth Technical Guide to the Solubility and Stability of Triperiden Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of triperiden (B1683667) hydrochloride, a synthetic antispasmodic agent. The information presented herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental protocols.

Solubility Profile

Triperiden hydrochloride, also known as trihexyphenidyl (B89730) hydrochloride, is a white or creamy-white, almost odorless, crystalline powder.[1] Its solubility is a critical parameter for its formulation and delivery. The compound is generally soluble in alcohols and chloroform, sparingly to slightly soluble in water, and very slightly soluble in non-polar solvents like ether and benzene.[1][2]

Quantitative Solubility Data

The following table summarizes the solubility of triperiden hydrochloride in various solvents. It is important to note the variability in reported aqueous solubility, which may be influenced by experimental conditions such as temperature, pH, and the presence of co-solvents.

| Solvent | Solubility | Temperature | Notes | Reference(s) |

| Water | 1.0 g/100 mL (10 mg/mL) | 25 °C | - | [2] |

| Water | 670.9 µg/L (0.00067 mg/mL) | 22.5 °C | This value is anomalously low and may refer to the free base. | [3] |

| Water | >50.7 µg/mL | Not Specified | At pH 7.4. | [4] |

| Ethanol (B145695) | ~3 mg/mL | Not Specified | - | [5] |

| Ethanol | 6 g/100 mL (60 mg/mL) | Not Specified | - | [2] |

| Methanol | Soluble / More soluble than in water | Not Specified | - | [1][2] |

| Chloroform | 5 g/100 mL (50 mg/mL) | Not Specified | - | [2] |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | Not Specified | - | [5] |

| Dimethylformamide (DMF) | ~2 mg/mL | Not Specified | - | [5] |

| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Not Specified | For maximum solubility in aqueous buffers, prior dissolution in ethanol is recommended. | [5] |

| Ether | Very slightly soluble | Not Specified | - | [1][2] |

| Benzene | Very slightly soluble | Not Specified | - | [1][2] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[6]

Objective: To determine the equilibrium solubility of triperiden hydrochloride in a given solvent.

Materials:

-

Triperiden hydrochloride powder

-

Solvent of interest (e.g., purified water, ethanol)

-

Volumetric flasks

-

Stoppered flasks or vials

-

Mechanical shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for quantification

Procedure:

-

Add an excess amount of triperiden hydrochloride to a stoppered flask containing a known volume of the solvent. The excess solid should be visible to ensure a saturated solution is formed.

-

Place the flask in a mechanical shaker with controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the flask for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established experimentally.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a suitable syringe filter into a clean vial.

-

Dilute the filtrate with an appropriate solvent to a concentration within the validated range of the analytical method.

-

Quantify the concentration of triperiden hydrochloride in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility of triperiden hydrochloride in the solvent, taking into account the dilution factor.

Visualization of Experimental Workflow

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile

The stability of triperiden hydrochloride is a critical factor influencing its shelf-life, storage conditions, and formulation development.

Summary of Stability Data

The following table summarizes the stability of triperiden hydrochloride under various conditions.

| Condition | Medium | Duration | Observations | Reference(s) |

| Storage | ||||

| -20 °C | Solid | ≥ 4 years | Stable | [5] |

| -20 °C | Blood and Urine | 6 months | No significant loss | |

| 4 °C | Blood and Urine | 6 months | No significant loss | |

| 25 °C | Blood and Urine | 3 months | ~14% loss | |

| Forced Degradation | ||||

| Acidic (0.1 N HCl) | Solution | 30 min at 80 °C | Degradation observed | |

| Alkaline (0.1 N NaOH) | Solution | 60 min at 80 °C | Degradation observed | |

| Oxidative (0.1% H₂O₂) | Solution | 30 min at 30 °C | Degradation observed | |

| Thermal | Solid (tablet) | 4 hours at 105 °C | Degradation observed | |

| Photolytic (UV and white light) | Solid (tablet) | 1.2 million lux hours | Stable | |

| pH | ||||

| 5.0 - 6.0 | 1% Aqueous Solution | Not Specified | pH of the solution | [2][3] |

| ~7.0 | HPLC Mobile Phase | Not Specified | Appears stable for chromatographic separation | [7][8] |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as per ICH guidelines.[9][10]

Objective: To investigate the degradation of triperiden hydrochloride under various stress conditions.

Materials:

-

Triperiden hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Purified water

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve triperiden hydrochloride in 0.1 N HCl and reflux at 60-80 °C for a specified period (e.g., 30 minutes). Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Dissolve triperiden hydrochloride in 0.1 N NaOH and reflux at 60-80 °C for a specified period (e.g., 60 minutes). Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of triperiden hydrochloride with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 105 °C) for a specified period (e.g., 4 hours).

-

Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.

For each condition, analyze the stressed samples using a validated stability-indicating HPLC method to determine the extent of degradation and to separate the degradation products from the parent drug.

Visualizations of Stability Factors and Experimental Workflow

Caption: Key environmental factors influencing the stability of Triperiden Hydrochloride.

References

- 1. TRIHEXYPHENIDYL HYDROCHLORIDE TABLETS, USP [dailymed.nlm.nih.gov]

- 2. Trihexyphenidyl | C20H31NO | CID 5572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trihexyphenidyl hydrochloride [chembk.com]

- 4. Trihexyphenidyl Hydrochloride | C20H32ClNO | CID 66007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Triperiden

Abstract: Triperiden (hydrochloride), also known by the trade name Norakin, is a compound recognized for its anticholinergic and antiviral properties. As an anticholinergic agent, it functions as a muscarinic receptor antagonist and has been utilized in the management of Parkinson's disease.[1] Additionally, it exhibits antiviral activity by inhibiting the replication of influenza viruses.[2] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, detailed characterization methodologies, and the mechanisms of action of Triperiden. The content is tailored for researchers, medicinal chemists, and professionals in drug development, offering detailed experimental protocols and data presented for clarity and comparison.

Chemical and Physical Properties

Triperiden hydrochloride is a solid powder with a defined set of physicochemical properties critical for its handling, formulation, and analysis. The fundamental properties have been compiled from various chemical databases and supplier information.

| Property | Value | Reference(s) |

| IUPAC Name | 1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol;hydrochloride | [3] |

| Synonyms | Triperiden hydrochloride, Norakin | [3] |

| CAS Number | 14617-17-5 | [3] |

| Molecular Formula | C₂₁H₃₀ClNO | [3] |

| Molecular Weight | 347.92 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Solubility | DMSO: ≥ 33.33 mg/mL (95.80 mM) | [3] |

| Corn Oil (with 10% DMSO): ≥ 2.5 mg/mL (7.19 mM) | [4] |

Synthesis of Triperiden Hydrochloride

While specific, peer-reviewed synthetic procedures for Triperiden are not widely published, a plausible and efficient route can be devised based on the well-documented synthesis of its structural analogue, Biperiden (B1667296).[5][6][7] The proposed pathway involves a key Mannich reaction followed by a Grignard reaction to construct the final tertiary alcohol structure, concluding with salt formation.

The primary distinction in the synthesis of Triperiden compared to Biperiden lies in the starting ketone. The synthesis would require 3-acetyl-tricyclo[2.2.1.02,6]heptane as the key precursor to introduce the specific tricyclic moiety characteristic of Triperiden.

Proposed Synthetic Workflow

The overall synthetic scheme can be visualized as a three-step process starting from the key tricyclic ketone intermediate.

Caption: Proposed reaction pathway for the synthesis of Triperiden Hydrochloride.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure adapted from established methods for the synthesis of Biperiden hydrochloride.[6][7][8]

Step 1: Synthesis of Mannich Base (Intermediate II)

-

Reagents & Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add glacial acetic acid (350 mL), 3-acetyl-tricyclo[2.2.1.02,6]heptane (Intermediate I, 0.315 mol), piperidine hydrochloride (43 g, 0.35 mol), and paraformaldehyde (10.2 g, 0.35 mol).

-

Reaction: Heat the mixture with vigorous stirring to 95-98°C and maintain this temperature for 3 hours.

-

Monitoring: Monitor the reaction's completion using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (2:1).

-

Work-up: Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the acetic acid.

-

Isolation: To the resulting residue, add acetone (B3395972) (220 mL) and stir for 30 minutes to precipitate the hydrochloride salt of the Mannich base. Filter the solid and add it to a mixture of deionized water (80 mL) and dichloromethane (B109758) (240 mL).

-

Basification & Extraction: Adjust the pH of the aqueous layer to 11-12 with 1N sodium hydroxide (B78521) solution. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (80 mL each).

-

Final Product: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Intermediate II as a colorless oil.

Step 2: Grignard Reaction for Triperiden Free Base (E)

-

Reagents & Setup: In a dry 1 L three-neck flask under a nitrogen atmosphere, prepare phenylmagnesium bromide (Grignard reagent) from bromobenzene (B47551) and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).

-

Reaction: Cool the Grignard solution to 0°C. Slowly add a solution of Intermediate II (0.27 mol) dissolved in anhydrous THF to the Grignard reagent over 1 hour, maintaining the temperature below 10°C.

-

Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Triperiden free base as a viscous oil.

Step 3: Formation of Triperiden Hydrochloride (G)

-

Dissolution: Dissolve the crude Triperiden free base (0.21 mol) in 325 mL of acetone and cool the solution to 0-5°C in an ice bath.

-

Precipitation: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution until precipitation ceases and the solution becomes acidic.

-

Crystallization: Continue stirring the resulting slurry at 0-5°C for 30 minutes to ensure complete crystallization.

-

Isolation & Drying: Filter the white solid, wash it with a small amount of cold acetone, and dry it under vacuum at 60-70°C for 4 hours to yield the final product, Triperiden Hydrochloride.

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized Triperiden. A combination of spectroscopic and chromatographic techniques should be employed.

Summary of Expected Analytical Data

| Technique | Expected Observations |

| 1H & 13C NMR | Resonances corresponding to the phenyl group (aromatic region), the piperidine ring, the tricyclic alkyl system, and the propanol (B110389) chain. 2D NMR (COSY, HSQC) would confirm connectivity.[9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), and C-C aromatic stretches (~1600, 1450 cm⁻¹).[10] |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ for the free base (C₂₁H₂₉NO) should be observed at m/z 312.23. High-resolution mass spectrometry would confirm the elemental composition.[10] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under optimized conditions, indicating high purity. The retention time is specific to the compound under the given method. |

| Melting Point | A sharp melting range, indicating the purity of the crystalline solid. |

Experimental Protocol: Purity Analysis by HPLC

This protocol is adapted from established HPLC methods for the analysis of Biperiden and related compounds.[11]

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of Triperiden Hydrochloride working standard (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions (e.g., 1-10 µg/mL) to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the synthesized Triperiden Hydrochloride in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution. The purity of the synthesized compound is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Mechanism of Action

Triperiden exhibits a dual mechanism of action, functioning as both an anticholinergic agent for neurological applications and as an antiviral agent against influenza.

Anticholinergic (Antimuscarinic) Action

In the central nervous system, particularly in Parkinson's disease, there is a relative imbalance between the neurotransmitters dopamine (B1211576) and acetylcholine (B1216132) (ACh). Triperiden acts as a competitive antagonist at muscarinic acetylcholine receptors (primarily M1 subtype).[12][13] By blocking the action of ACh, it helps to restore the dopaminergic-cholinergic balance, thereby alleviating symptoms such as tremor and rigidity.[1]

Caption: Triperiden competitively blocks muscarinic acetylcholine receptors.

Antiviral Action

Triperiden's antiviral activity is directed against the influenza virus.[2] It specifically targets the viral surface protein hemagglutinin (HA).[3][4] The HA protein is crucial for viral entry into host cells; it first binds to sialic acid receptors and then, triggered by the acidic environment of the endosome, undergoes a significant conformational change that mediates the fusion of the viral and endosomal membranes.[14][15] Triperiden acts by inhibiting this low pH-induced conformational change in HA, thereby preventing membrane fusion and the subsequent release of the viral genome into the host cell cytoplasm.[3][4]

Caption: Triperiden inhibits the conformational change of influenza hemagglutinin.

References

- 1. Anticholinergics (procyclidine, trihexyphenidyl) | Parkinson's UK [parkinsons.org.uk]

- 2. Antiviral activity of Norakin (triperiden) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. EP1389188B1 - Method for the production of biperiden ii - Google Patents [patents.google.com]

- 6. CN106187948B - Biperiden hydrochloride preparation method - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]

- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Hemagglutinin (influenza) - Wikipedia [en.wikipedia.org]

- 15. Novel hemagglutinin-based influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Nuances of Triperiden and Biperiden: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the structural and pharmacological differences between Triperiden and Biperiden (B1667296), two anticholinergic agents utilized in the management of Parkinson's disease and other extrapyramidal disorders. This document is intended for researchers, scientists, and drug development professionals, providing a comparative overview of their chemical structures, physicochemical properties, receptor binding affinities, and pharmacokinetic profiles, alongside detailed experimental methodologies.

Core Structural Differences: A Tale of Two Scaffolds

The fundamental distinction between Triperiden and Biperiden lies in the bicyclic alkyl substituent attached to the tertiary alcohol core. While both molecules share a common 1-phenyl-3-(piperidin-1-yl)propan-1-ol (B13450990) backbone, the nature of this bulky alkyl group is the key differentiator, influencing their interaction with target receptors and overall pharmacological profile.

Biperiden incorporates a bicyclo[2.2.1]hept-5-en-2-yl moiety. This bicyclic system contains a double bond, introducing a degree of rigidity and specific stereochemical properties to the molecule.[1][2]

Triperiden , on the other hand, possesses a more complex and saturated tricyclo[2.2.1.0²˒⁶]hept-3-yl group.[3][4] This tricyclic system imparts a distinct three-dimensional shape and conformational rigidity, which is hypothesized to alter its binding kinetics and selectivity at muscarinic receptors compared to Biperiden.

Below is a visual representation of their chemical structures, highlighting the key structural difference.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

While comprehensive, directly comparative data for Triperiden is limited in the available literature, we can compile and contrast the known properties of both agents.

| Property | Biperiden | Triperiden |

| Molecular Formula | C₂₁H₂₉NO[2] | C₂₁H₂₉NO[3] |

| Molecular Weight | 311.47 g/mol [2] | 311.47 g/mol [3] |

| Oral Bioavailability | Approximately 33%[2][5] | Data not available |

| Peak Plasma Concentration (Tmax) | 0.8 - 1.6 hours[5] | Data not available |

| Plasma Protein Binding | 90-95%[5] | Data not available |

| Metabolism | Extensive first-pass metabolism; hydroxylation of the bicycloheptene and piperidine (B6355638) rings.[5][6] | Metabolized via hydroxylation of the piperidine and tricyclic moieties in rats.[7] |

| Elimination Half-life | Approximately 18-24 hours[2][5][8] | Data not available |

Receptor Binding Affinity: Unraveling Target Interactions

Both Biperiden and Triperiden exert their therapeutic effects primarily through the antagonism of muscarinic acetylcholine (B1216132) receptors. However, the subtle structural differences are expected to influence their binding affinities and selectivity across the five muscarinic receptor subtypes (M1-M5).

Biperiden has been characterized as a non-selective muscarinic antagonist, although some studies suggest a degree of selectivity, particularly for the M1 subtype.[2][9] The enantiomers of Biperiden exhibit different affinities, with the (+)-enantiomer showing significantly higher affinity for M1 receptors.[9]

| Receptor Subtype | Biperiden (Ki, nM) | Triperiden (Ki, nM) |

| M1 | 0.48[1] | Data not available |

| M2 | 6.3[1] | Data not available |

| M3 | 3.9[1] | Data not available |

| M4 | 2.4[1] | Data not available |

| M5 | 6.3[1] | Data not available |

Experimental Protocols

Synthesis of Biperiden Hydrochloride

A common synthetic route for Biperiden involves a multi-step process culminating in a Grignard reaction.[11]

Step 1: Synthesis of 5-acetyl norbornene Selective oxidation of 5-ethylene-2-norbornene yields the key intermediate, 5-acetyl norbornene.[12]

Step 2: Mannich Reaction 5-acetyl norbornene undergoes a Mannich reaction with piperidine hydrochloride and paraformaldehyde to form a Mannich base intermediate.[11]

Step 3: Grignard Reaction and Salt Formation The Mannich base is then reacted with a phenylmagnesium halide (Grignard reagent). Subsequent treatment with hydrochloric acid yields Biperiden hydrochloride.[11][13] A detailed protocol based on patent literature involves dissolving the free base of Biperiden in acetone (B3395972) and introducing hydrogen chloride gas to precipitate the hydrochloride salt.[11]

Muscarinic Receptor Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of a test compound (e.g., Triperiden or Biperiden) to muscarinic receptors using a radioligand binding assay.[14][15][16]

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine or [³H]-QNB).

-

Unlabeled competing ligand (e.g., atropine) to determine non-specific binding.

-

Test compounds (Triperiden and Biperiden).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

The antagonism of muscarinic receptors by Triperiden and Biperiden blocks the downstream signaling cascades initiated by acetylcholine. The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity. The M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.

Conclusion